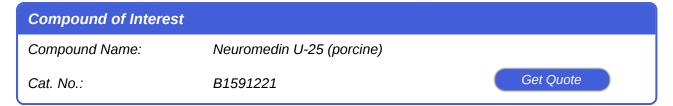


Cross-Species Validation of Neuromedin U-25: A Comparative Guide to Physiological Functions

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For Researchers, Scientists, and Drug Development Professionals

Neuromedin U-25 (NMU-25) is a highly conserved neuropeptide that plays a pivotal role in a wide array of physiological processes across various species.[1][2] Initially identified in the porcine spinal cord, NMU has since been found in numerous species, including humans, rats, mice, and dogs, underscoring its evolutionary importance.[3][4] This guide provides a comprehensive comparison of the physiological functions of NMU-25 across different species, supported by experimental data, detailed methodologies, and visual representations of its signaling pathways and experimental workflows.

The biological actions of NMU are mediated through two G protein-coupled receptors, NMUR1 and NMUR2.[5][6] NMUR1 is predominantly expressed in peripheral tissues, particularly the gastrointestinal tract, while NMUR2 is primarily found in the central nervous system.[1][6] This differential expression pattern accounts for the diverse physiological roles of NMU, which include regulation of smooth muscle contraction, energy homeostasis, pain perception, and inflammation.[2][6]

Comparative Physiological Effects of Neuromedin U Across Species

The potency and physiological effects of Neuromedin U can vary between species, primarily due to differences in the N-terminal amino acid sequence of the peptide, while the C-terminal region, crucial for receptor activation, is highly conserved.[7]



Physiological Effect	Species	NMU Isoform	Observed Effect	Reference
Uterine Contraction	Rat	Porcine NMU-25	Potent contractile effect	
Rat	Rat NMU-23	Twice as potent as porcine NMU- 25	[7]	
Chicken	Porcine NMU-25	Contractile effect on the crop	[7]	
Blood Pressure	Rat	Porcine NMU-8 & NMU-25	Hypertensive effect	[3]
Dog	Porcine NMU-8 & NMU-25	Increased blood pressure	[8]	
Splanchnic Circulation	Dog	Porcine NMU-8 & NMU-25	Potent reduction in superior mesenteric artery and portal vein blood flow	[8]
Energy Homeostasis	Mouse	Mouse NMU	Knockout mice exhibit an obese phenotype	[7]
Human	Human NMU-25 (Arg165Trp variant)	Functionally inactive variant co-segregated with childhood-onset obesity	[7]	
Inflammation	Mouse	Mouse NMU	Promotes mast cell-mediated inflammation	
Human	Human NMU	Induces degranulation of human skin-	[9]	

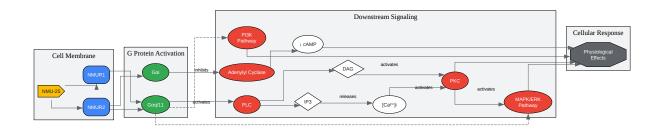


derived mast cells

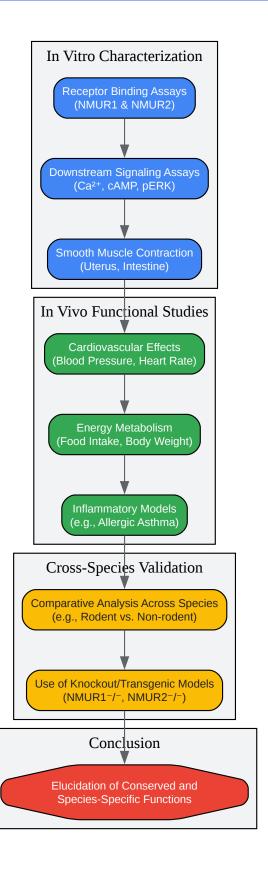
Signaling Pathways of Neuromedin U-25

Upon binding to its receptors, NMU-25 activates several downstream signaling cascades. The primary signaling pathway involves the $G\alpha q/11$ subunit, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC). Other pathways, including those involving $G\alpha$ and $G\alpha$ s, have also been implicated, leading to the modulation of cyclic AMP (cAMP) levels. Furthermore, NMU-25 can activate the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K) signaling pathways.

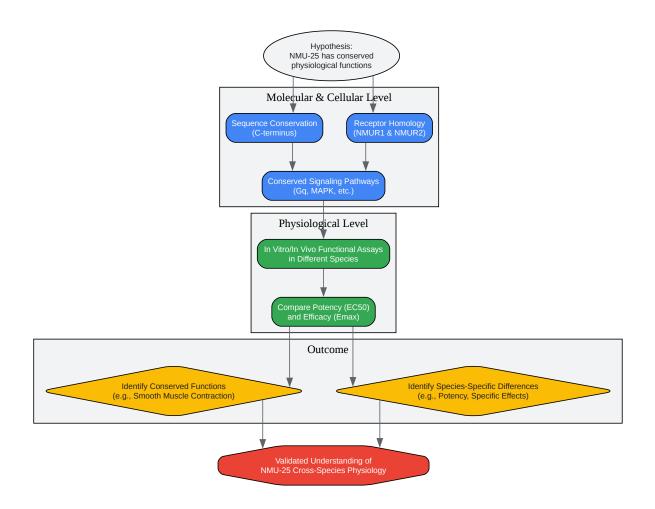












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